molecular formula C20H18N4O4S2 B277150 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B277150
M. Wt: 442.5 g/mol
InChI Key: CHTAOGGXUAVMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as MBOA, is a synthetic compound with potential applications in scientific research. MBOA is a heterocyclic compound that contains a benzothiazole and oxadiazole moiety. The compound has been synthesized through a multi-step process involving the reaction of various reagents.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized. It has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to the use of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments. The compound is not water-soluble, which can limit its use in aqueous systems. Additionally, the mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. The compound has potential applications in the treatment of cancer and other diseases. Future research could focus on the development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives with improved efficacy and lower toxicity. The compound could also be studied for its potential use in other areas, such as the detection of metal ions in biological systems. Overall, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a promising compound with potential applications in scientific research.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with 2-bromoanisole to form 6-methoxy-2-(2-methoxyphenyl)benzo[d]thiazole. The second step involves the reaction of the product with thionyl chloride to form the corresponding sulfonyl chloride. The third step involves the reaction of the sulfonyl chloride with 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol to form N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has potential applications in scientific research. The compound has been shown to have antimicrobial and antifungal properties. It has been used as a fluorescent probe for the detection of copper ions in biological systems. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18N4O4S2/c1-26-13-5-3-12(4-6-13)9-18-23-24-20(28-18)29-11-17(25)22-19-21-15-8-7-14(27-2)10-16(15)30-19/h3-8,10H,9,11H2,1-2H3,(H,21,22,25)

InChI Key

CHTAOGGXUAVMJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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